1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
Overview
Description
“1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole” is a chemical compound with the molecular formula C18H26BNO2 . It’s used in various chemical reactions and has significant applications in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an imidazole ring, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-YL group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.22 . It’s a solid at room temperature and should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Application in Organic Synthesis
- Summary of the Application: This compound has been used in the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives .
- Methods of Application: The method is based on 1,3-dipolar azide–nitrile cycloaddition followed by Buchwald–Hartwig cross-coupling to afford the corresponding N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazoles under NHC-Pd catalysis .
- Results or Outcomes: The optical and electrochemical properties of the compound obtained were investigated to estimate their potential application as emissive layers in OLED devices. The quantum yield of photoluminescence (PLQY) of the synthesized D-A derivatives depends to a large extent on electron-donating strengths of donor (D) component, reaching in some cases the values closed to 100% .
Application in Subcellular Targeting
- Summary of the Application: This benzyl boronate tag is a synthetic means for the subcellular targeting of cargo to the nucleus .
- Methods of Application: Intracellular targeting can be important for understanding the localization of metabolites, proteins, or chemical probes or to increase therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .
- Results or Outcomes: It was recently demonstrated that nuclear targeting could be accomplished instead with a small-molecule motif benzyl boronic acid via synergistic active and passive transport processes .
Application in Borylation
- Summary of the Application: This compound has been used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application: The method is based on the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes: The resulting pinacol benzyl boronate can be used in further synthetic transformations .
Application in Subcellular Targeting
- Summary of the Application: This benzyl boronate tag is a synthetic means for the subcellular targeting of cargo to the nucleus .
- Methods of Application: The conjugation of this nucleus-targeting building block to other proteins or small molecules will facilitate nuclear localization in varied chemical biology experiments .
- Results or Outcomes: It was demonstrated that nuclear targeting could be accomplished with a small-molecule motif benzyl boronic acid via synergistic active and passive transport processes .
Application in Borylation
- Summary of the Application: This compound has been used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application: The method is based on the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes: The resulting pinacol benzyl boronate can be used in further synthetic transformations .
Application in Subcellular Targeting
- Summary of the Application: This benzyl boronate tag is a synthetic means for the subcellular targeting of cargo to the nucleus .
- Methods of Application: The conjugation of this nucleus-targeting building block to other proteins or small molecules will facilitate nuclear localization in varied chemical biology experiments .
- Results or Outcomes: It was demonstrated that nuclear targeting could be accomplished with a small-molecule motif benzyl boronic acid via synergistic active and passive transport processes .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-18-12-19(14)11-13-8-6-5-7-9-13/h5-10,12H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCKBKZLSTLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699728 | |
Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole | |
CAS RN |
942070-62-4 | |
Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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